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Introduction
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that has become an indispensable tool in the field of single-molecule

biophysics. By binding to the nucleotide-binding pocket of ATP-dependent molecular motors

and enzymes without being hydrolyzed, AMP-PNP effectively traps these proteins in an ATP-

bound-like conformational state. This "molecular freezing" allows researchers to dissect the

intricate mechanochemical cycles of proteins such as myosins and kinesins at the single-

molecule level, providing invaluable insights into their function, regulation, and potential as drug

targets.

These application notes provide a comprehensive overview of the use of AMP-PNP in single-

molecule studies, including a comparison of its properties with ATP, detailed experimental

protocols for common single-molecule techniques, and a discussion of its application in

dissecting signaling pathways.

Data Presentation: Quantitative Comparison of ATP
and AMP-PNP
The following table summarizes key quantitative parameters comparing ATP and its non-

hydrolyzable analog, AMP-PNP, in the context of their interaction with common molecular
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motors. These values are crucial for designing and interpreting single-molecule experiments.

Parameter ATP AMP-PNP Motor Protein Citation

Dissociation

Constant (Kd)
~10⁻⁸ M

2-3 orders of

magnitude

weaker

Uncoating

ATPase
[1]

Binding Constant

(Ka)
- ~6.0 x 10⁶ M⁻¹ Cardiac Myosin

Hydrolysis Rate Varies by motor

~0.00004 s⁻¹

(~1% of ATP

rate)

Ncd (Kinesin-

related)

Effect on

Kinesin-1 Motility

Powers

processive

movement

Induces long

pauses
Kinesin-1 [2]

Effect on Myosin

Binding to Actin
Weakens binding

Strengthens

binding (rigor-like

state)

Myosin [3]

Second-Order

Rate Constant

for Binding

(2.80 ± 0.02) x

10⁶ M⁻¹s⁻¹
- Myosin [4]

Experimental Protocols
Detailed methodologies for key single-molecule experiments utilizing AMP-PNP are provided

below. These protocols offer a starting point for researchers and can be adapted based on the

specific molecular system and instrumentation.

Single-Molecule Förster Resonance Energy Transfer
(smFRET)
Objective: To observe conformational changes in a molecular motor upon AMP-PNP binding.

Materials:
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Purified, fluorescently labeled motor protein (e.g., Kinesin-1 or Hsp90)

Polymerized, stabilized microtubules or relevant binding partner

Microscope coverslips and slides

Surface passivation reagents (e.g., PEG-biotin)

Streptavidin

Imaging Buffer:

For Hsp90: 40 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.5[5]

For Kinesin-1: 25 mM PIPES-NaOH, pH 7.2, 2 mM MgCl₂, 1 mM EGTA[1]

AMP-PNP stock solution (e.g., 100 mM)

Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)

Total Internal Reflection Fluorescence (TIRF) microscope

Protocol:

Surface Passivation: Prepare a flow chamber using a slide and coverslip. Passivate the

surface with a mixture of mPEG-SVA and biotin-PEG-SVA to prevent non-specific protein

binding.

Streptavidin Coating: Introduce a solution of streptavidin into the chamber and incubate to

allow binding to the biotinylated PEG.

Immobilization of Binding Partner: For kinesin studies, introduce biotinylated microtubules

into the chamber and allow them to bind to the streptavidin-coated surface.

Blocking: Block the surface with a protein like casein to further reduce non-specific binding.

Introduction of Labeled Motor: Introduce the fluorescently labeled motor protein into the

chamber at a low concentration (pM range) to ensure single-molecule observation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://edepot.wur.nl/641764
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711353/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMP-PNP Incubation: To observe the AMP-PNP bound state, introduce the imaging buffer

containing the desired concentration of AMP-PNP (e.g., 1-2 mM). Incubate for a sufficient

time to allow for nucleotide exchange.[1][5]

Imaging: Image the single molecules using a TIRF microscope. Acquire data as movies,

recording the fluorescence intensity of the donor and acceptor fluorophores over time.

Data Analysis: Analyze the FRET efficiency trajectories to identify conformational states and

their dynamics in the presence of AMP-PNP.

Optical Tweezers Assay
Objective: To measure the binding strength and unbinding kinetics of a single motor protein to

its track in the presence of AMP-PNP.

Materials:

Purified motor protein (e.g., Myosin II)

Polymerized actin filaments

Silica or polystyrene beads coated with antibodies or other specific linkers for the motor

protein

Flow cell

Assay Buffer (e.g., for myosin): 25 mM HEPES (pH 7.3), 25 mM KCl, 5 mM MgCl₂, 0.5 mM

DTT

AMP-PNP stock solution

Optical tweezers setup

Protocol:

Flow Cell Preparation: Construct a flow cell and immobilize actin filaments on the coverslip

surface.
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Bead-Motor Complex Preparation: Incubate the antibody-coated beads with the motor

protein to form single bead-motor complexes.

Trapping a Bead-Motor Complex: Introduce the bead-motor complexes into the flow cell. Use

the optical trap to capture a single bead.

Positioning and Interaction: Move the trapped bead close to an immobilized actin filament to

allow the motor protein to bind.

Introducing AMP-PNP: Flow in the assay buffer containing the desired concentration of AMP-

PNP.

Force Measurements: Apply a controlled force to the trapped bead and measure the

displacement of the bead from the trap center to determine the binding force. To measure

unbinding kinetics, apply a constant force and measure the duration of the binding event.

Data Analysis: Analyze the force-dependent unbinding rates and the rupture forces to

characterize the strength of the motor-track interaction in the AMP-PNP-bound state.

Total Internal Reflection Fluorescence (TIRF)
Microscopy for Motility Assays
Objective: To visualize the effect of AMP-PNP on the processive movement of single motor

proteins.

Materials:

Purified, fluorescently labeled processive motor (e.g., Kinesin-1)

Polymerized, stabilized microtubules

Flow cell

Motility Buffer: e.g., 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 2 mM MgCl₂, 10 µM taxol

ATP and AMP-PNP stock solutions

Oxygen scavenging system
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TIRF microscope

Protocol:

Flow Cell Preparation: Prepare a flow cell and immobilize microtubules on the surface as

described in the smFRET protocol.

Introduction of Motor and Nucleotides: Introduce a solution containing the fluorescently

labeled kinesin, ATP, and the desired concentration of AMP-PNP into the flow cell.

Imaging: Use the TIRF microscope to visualize the movement of single kinesin molecules

along the microtubules. Record movies of the motility.

Data Analysis: Generate kymographs from the movies to visualize the movement of

individual motors. Analyze the run lengths, velocities, and pause durations of the motors in

the presence of AMP-PNP to understand its inhibitory effect on motility.

Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for the activation of a molecular

motor, highlighting the step where AMP-PNP can be used to trap the motor in an "active-like"

state for single-molecule investigation.
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Sample Preparation

Single-Molecule Experiment

Data Analysis

1. Purify & Label Motor Protein

2. Prepare & Stabilize Track
(e.g., Microtubules)

3. Assemble & Passivate Flow Cell

4. Immobilize Track

5. Introduce Labeled Motor

6. Add AMP-PNP Buffer

7. Data Acquisition
(TIRF, smFRET, Optical Tweezers)

8. Process Raw Data
(e.g., Kymographs, FRET traces)

9. Extract Parameters
(Velocity, Kd, Dwell Times)

10. Mechanistic Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

